molecular formula C11H24 B14559789 2,3,3,4-Tetramethylheptane CAS No. 61868-49-3

2,3,3,4-Tetramethylheptane

Cat. No.: B14559789
CAS No.: 61868-49-3
M. Wt: 156.31 g/mol
InChI Key: OHIUILFTBGSFAG-UHFFFAOYSA-N
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Description

2,3,3,4-Tetramethylheptane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C11H24. This compound is characterized by its four methyl groups attached to the heptane backbone, making it a highly branched structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4-Tetramethylheptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of heptane with methyl groups using a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and isomerization processes. These methods are designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,3,3,4-Tetramethylheptane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Although alkanes are generally resistant to reduction, they can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium, platinum)

    Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat

Major Products

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Haloalkanes

Scientific Research Applications

2,3,3,4-Tetramethylheptane has various applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of hydrocarbon structures and reactivity.

    Biology: Investigated for its potential effects on biological membranes and lipid interactions.

    Medicine: Explored for its role in drug delivery systems and as a solvent for pharmaceutical formulations.

    Industry: Utilized as a component in specialty fuels and lubricants due to its high branching and stability.

Mechanism of Action

The mechanism of action of 2,3,3,4-Tetramethylheptane is primarily related to its physical and chemical properties. As a non-polar hydrocarbon, it interacts with other non-polar substances through van der Waals forces. In biological systems, it may affect membrane fluidity and permeability due to its hydrophobic nature. The compound does not have specific molecular targets or pathways but exerts its effects through general hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetramethylheptane
  • 2,2,4,4-Tetramethylheptane
  • 3,4,4,5-Tetramethylheptane

Uniqueness

2,3,3,4-Tetramethylheptane is unique due to its specific branching pattern, which influences its physical properties such as boiling point, melting point, and solubility. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

61868-49-3

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,3,3,4-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-8-10(4)11(5,6)9(2)3/h9-10H,7-8H2,1-6H3

InChI Key

OHIUILFTBGSFAG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(C)C(C)C

Origin of Product

United States

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